molecular formula C8H9NO B155507 N-Benzylformamide CAS No. 6343-54-0

N-Benzylformamide

Cat. No. B155507
CAS RN: 6343-54-0
M. Wt: 135.16 g/mol
InChI Key: IIBOGKHTXBPGEI-UHFFFAOYSA-N
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Description

N-Benzylformamide is a chemical compound that can be synthesized through various chemical reactions. It is an N-substituted formamide, which means it has a formamide group (a combination of an amide and a formyl group) where the nitrogen atom is bonded to a benzyl group. This compound is of interest due to its potential applications in chemical synthesis and its role as a substrate for certain enzymes.

Synthesis Analysis

The synthesis of this compound can be achieved through different pathways. One method involves the hydration of an isonitrile to produce N-substituted formamide, which is then hydrolyzed to yield this compound along with formate . Another approach is the amidation of phenylacetic acids in the presence of copper(ii) acetate, which allows for the assembly of primary amines and phenylacetic acids to form secondary benzamides, including this compound .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed through various spectroscopic techniques. For instance, X-ray crystallography can be used to determine the solid-state properties of related benzamide derivatives, providing insights into their molecular conformations and interactions . Additionally, computational methods such as density functional theory (DFT) calculations can be employed to predict the molecular structure and properties of this compound analogs .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. It can be used as a substrate for enzymes like N-substituted formamide deformylase, which catalyzes its hydrolysis to benzylamine and formate . It can also be involved in the synthesis of other compounds, such as benzimidazoles and quinazolinones, through reactions with N-formyl imide .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be characterized using spectroscopic methods such as IR, NMR, and UV-Vis. These techniques allow for the investigation of vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the behavior of these compounds in different environments . Additionally, the study of their reactivity towards other chemical agents, such as fluoride anions, can reveal their potential applications in sensing technologies .

Scientific Research Applications

Enzymatic Hydrolysis and Microbial Degradation

N-Benzylformamide is hydrolyzed enzymatically by N-substituted formamide deformylase (NfdA) to yield benzylamine and formate. This process involves microbial degradation by Arthrobacter pascens, which utilizes this compound as a nitrogen source. This enzyme has a molecular mass of approximately 61 kDa and shows high specificity for this compound among other N-substituted formamides (Fukatsu et al., 2004).

Crystal Structure Analysis

The crystal structure of (E)-N-Benzyl-2-cyano-3-phenylacrylamide, a related compound, has been studied. This analysis revealed intermolecular hydrogen bonding in the structure, which is significant for understanding molecular interactions (Kang & Chen, 2010).

Optimal Culture Conditions for Enzyme Production

Research on the production of N-substituted formamide deformylase in Arthrobacter pascens F164, which acts on this compound, has been conducted. It was discovered that this enzyme is inducible and dependent on this compound for its highest activity (Fukatsu et al., 2005).

Potential in Antiviral Research

This compound derivatives have been investigated for their potential in inhibiting viral infections, such as the Zika virus. For instance, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide was identified as an inhibitor of Zika virus replication (Riva et al., 2021).

Applications in Organometallic Chemistry

Dodecacarbonyltriruthenium has been used as a catalyst in the carbonylation of amines like benzylamine to produce this compound. This reaction is crucial for understanding complex catalytic processes in organic synthesis (Tsuji et al., 1986).

Interaction with Alcohol Dehydrogenases

This compound has been studied in the context of its interaction with human alcohol dehydrogenases. Understanding its interaction with these enzymes is significant for insights into metabolic pathways and inhibition mechanisms (Gibbons & Hurley, 2004).

Role in Stem Cell Research

Derivatives of this compound, like N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have been synthesized for applications in stem cell research. These compounds are known to improve the generation of human induced pluripotent stem cells (iPSCs) (Ries et al., 2013).

Safety and Hazards

N-Benzylformamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

In the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative, with either H2 or H2O as sole by-products . Indeed, methanol is a versatile source of C1 feedstock that can be converted into a variety of key building blocks .

properties

IUPAC Name

N-benzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBOGKHTXBPGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212842
Record name N-Benzylformamide
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Molecular Weight

135.16 g/mol
Source PubChem
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CAS RN

6343-54-0
Record name Benzylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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